The synthesis of cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride typically involves several steps, focusing on the formation of the cyclohexane ring and the introduction of functional groups. The following methods are commonly employed:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride can be described as follows:
The three-dimensional conformation of this molecule allows for specific interactions with biological targets, which is crucial for its pharmacological properties.
Cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride can participate in various chemical reactions:
These reactions are essential for exploring the compound's potential therapeutic applications.
The mechanism of action for cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride typically involves its interaction with specific biological targets:
Understanding these mechanisms is crucial for developing therapeutic applications.
The physical and chemical properties of cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride include:
These properties influence its handling and application in laboratory settings.
Cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride has several scientific applications:
The versatility of this compound makes it valuable across various fields in scientific research.
The compound’s definitive IUPAC name is ((1R,2S,5S)-2-amino-5-phenylcyclohexyl)methanol hydrochloride, as standardized by chemical databases and commercial suppliers [2] [3] [5]. This name precisely defines:
Table 1: Stereochemical Descriptors Across Sources
Descriptor | Source Interpretation |
---|---|
Ring Substituents | cis-(2-amino/methanol); trans-(5-phenyl) |
Chiral Centers | Three centers at C1, C2, C5 |
Absolute Configuration | (1R,2S,5S) confirmed via stereospecific SMILES and InChI |
This nomenclature aligns with IUPAC Rule RC-81.2.4 for fused ring systems and incorporates stereochemical prefixes as per Section 9 of the Blue Book [3] .
The hydrochloride salt form has the molecular formula C₁₃H₂₀ClNO, corresponding to a molecular weight of 241.76 g/mol [1] [2] [3]. Key structural representations include:
Cl.N[C@H]1CC[C@@H](C[C@H]1CO)C1=CC=CC=C1
[2] [5] N[C@H]1CC[C@H](C2=CC=CC=C2)C[C@H]1CO.Cl
[1] 1S/C13H19NO.ClH/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10;/h1-5,11-13,15H,6-9,14H2;1H/t11-,12-,13-;/m0./s1
[1] [3] QVXZVWCZSJOJAP-QKWXXBCPSA-N
[1] [3] [5] Table 2: Structural Data Summary
Representation Type | Identifier | Significance |
---|---|---|
Molecular Formula | C₁₃H₂₀ClNO | Salt form composition |
Molecular Weight | 241.76 g/mol | Confirmed via MSDS/Certificates of Analysis |
Isomeric SMILES | C1C[C@@H]([C@@H](C[C@H]1C2=CC=CC=C2)CO)N.Cl | Encodes (1R,2S,5S) configuration |
InChIKey | QVXZVWCZSJOJAP-QKWXXBCPSA-N | Unique 25-character hash for database indexing |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1